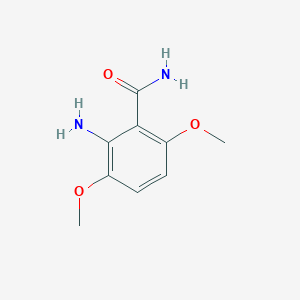

2-Amino-3,6-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSCLHJMABMGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358477 | |

| Record name | Benzamide, 2-amino-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98991-68-5 | |

| Record name | Benzamide, 2-amino-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Amino Dimethoxybenzamide Compounds

Strategies for Benzamide (B126) Core Formation

The construction of the benzamide core is a fundamental step in the synthesis of this class of compounds. Various methods have been developed, each with its own advantages and applications depending on the starting materials and desired final product.

Amidation Reactions of Substituted Benzoic Acids

A primary and straightforward approach to forming the benzamide linkage is through the amidation of substituted benzoic acids. This can be achieved through several activation methods.

The direct condensation of a carboxylic acid with an amine to form an amide is a common strategy. In a study focused on the synthesis of a series of substituted secondary amide compounds, 2,3-dimethoxybenzoic acid was used as a starting material. researchgate.net The acid is typically activated to facilitate the reaction with aniline (B41778) derivatives. researchgate.net This method, while conceptually simple, often requires coupling agents to proceed efficiently.

The use of coupling agents is a cornerstone of modern amide synthesis. While specific examples for 2,6-dimethoxy-5-hydroxybenzoic acid are not detailed in the provided context, the general principle involves the use of reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. This approach is widely applicable in the synthesis of various benzamide derivatives.

A highly effective method for forming benzamides involves the conversion of the benzoic acid to a more reactive acyl chloride. In one documented procedure, 2,3-dimethoxybenzoyl chloride was reacted with various aniline derivatives in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This reaction typically proceeds with good to moderate yields and is a reliable method for creating the amide bond. researchgate.net

| Starting Material | Reagent | Product | Yield | Reference |

| 2,3-Dimethoxybenzoic acid | Aniline derivatives | Substituted secondary amides | Moderate-good | researchgate.net |

| 2,3-Dimethoxybenzoyl chloride | Aniline derivatives | Substituted secondary amides | Moderate-good | researchgate.net |

Coupling of Substituted Benzoic Acid Derivatives (e.g., 2,6-dimethoxy-5-hydroxybenzoic acid) with Amine Moieties

Reactions Involving Acid Chlorides and Amines (e.g., 2-acetamidobenzamides)

The reaction between an acid chloride and an amine is a classic and robust method for amide bond formation. This strategy is highlighted in the synthesis of quinazolin-4(3H)-one derivatives, where an intermediate, 2-aminobenzamide, is reacted with various aldehydes. nih.gov The synthesis of the key intermediate, 2-amino-4,6-dimethoxybenzamide (B1287547), involved the reaction of 3,5-dimethoxyaniline (B133145) with oxalyl chloride to form an isatin (B1672199) intermediate, which was then converted to the target benzamide. nih.gov This multi-step process underscores the utility of acid chlorides in constructing complex benzamide structures.

Precursor-Based Synthesis of Amino-Dimethoxybenzamide Isomers

Synthesis of 2-Amino-4,6-dimethoxybenzamide from Isatoic Anhydride (B1165640) Derivatives

One established method for preparing 2-Amino-4,6-dimethoxybenzamide involves the use of a substituted isatoic anhydride. google.comepo.org Isatoic anhydrides are valuable intermediates in organic synthesis, serving as a source for ortho-amino-substituted benzoic acid derivatives.

The synthesis begins with the preparation of the precursor, 4,6-dimethoxyisatoic anhydride. This is typically achieved by reacting 4,6-dimethoxyanthranilic acid with phosgene. google.comepo.org Phosgene acts as a cyclizing agent, converting the anthranilic acid into the corresponding isatoic anhydride. The resulting 4,6-dimethoxyisatoic anhydride can then be converted to 2-Amino-4,6-dimethoxybenzamide. google.comepo.orgsmolecule.com This final step, known as ammonolysis, involves the ring-opening of the anhydride with ammonia (B1221849) to form the target benzamide. This pathway is a known method for producing various benzamide compounds. google.com

Synthesis of 2-Amino-4,6-dimethoxybenzamide from 3,5-Dimethoxyaniline

An alternative and versatile precursor for the synthesis of 2-Amino-4,6-dimethoxybenzamide is 3,5-dimethoxyaniline. google.comepo.org This starting material can be guided through several distinct reaction pathways to achieve the final product.

In one synthetic route, 3,5-dimethoxyaniline is first converted to its hydrochloride salt. google.comepo.org This salt is then reacted with oxalyl chloride. google.comepo.orgrsc.org This reaction sequence is a key step towards forming an isatin intermediate, which is crucial for this particular pathway. The reaction of anilines with oxalyl chloride is a general method for preparing N,N'-diaryl oxamides or, under different conditions, for forming cyclic products. rsc.org

Following the reaction with oxalyl chloride, the resulting intermediate is 4,6-dimethoxyisatin (also known as 5,7-dimethoxyisatin). google.comepo.orgnih.gov This isatin derivative is then subjected to ring-opening under alkaline conditions, often using sodium hydroxide (B78521) and hydrogen peroxide, to form an unstable carboxylic acid intermediate, 2-amino-4,6-dimethoxybenzoic acid. google.comepo.orgnih.gov The synthesis is completed by converting this carboxylic acid to the primary amide, 2-amino-4,6-dimethoxybenzamide. This can be achieved through a peptide coupling reaction using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of an ammonia source, or by reacting the acid with concentrated aqueous ammonia. google.comepo.orgnih.gov

A multi-step process beginning with the protection of the amino group of 3,5-dimethoxyaniline offers another route. google.comepo.org For example, the aniline can be protected with trifluoroacetic anhydride to yield 3,5-dimethoxytrifluoroacetanilide. google.comepo.org The protected compound then undergoes halogenation followed by a cyanation reaction, which introduces a cyano (-CN) group onto the aromatic ring. google.comepo.org

This cyanated intermediate, 2-cyano-3,5-dimethoxytrifluoroacetanilide, is then deprotected to expose the amino group, yielding 2-amino-4,6-dimethoxybenzonitrile (B1379305). google.comepo.orglookchem.com The final step is the hydration of the nitrile (cyano) group. google.comepo.org This is typically carried out using a strong acid like methanesulfonic acid, which catalyzes the conversion of the nitrile into a carboxamide group, thus forming the final product, 2-amino-4,6-dimethoxybenzamide. google.com This process can be optimized for efficiency and yield, with some procedures achieving an 88% yield for the formation of the 2-amino-4,6-dimethoxybenzonitrile intermediate from the starting aniline. epo.org

Isatin Conversion to Target Compound via Carboxylic Intermediate

Synthesis of 2-Amino-N,6-dimethoxybenzamide via Condensation of 2,3-Dimethoxybenzoic Acid

The synthesis of aminodimethoxybenzamide isomers is a critical process for obtaining intermediates used in the development of various pharmaceutical agents. While multiple routes exist for different isomers, a common strategy involves the activation of a benzoic acid derivative followed by condensation with an amine.

One prominent isomer, 2-amino-4,6-dimethoxybenzamide, serves as a valuable intermediate for cardiovascular agents and compounds for preventing hypersensitivity in allergic reactions. google.comepo.org Its synthesis has been achieved through several pathways. One route begins with 3,5-dimethoxyaniline, which is first protected and then subjected to a series of reactions to introduce the amino and amide functionalities. google.comepo.org

Another established method involves the use of 4,6-dimethoxyisatoic anhydride. This anhydride can be prepared from 4,6-dimethoxyanthranilic acid and phosgene. google.comepo.org The isatoic anhydride is then reacted to form the final 2-amino-4,6-dimethoxybenzamide product. A different approach converts 3,5-dimethoxyaniline hydrochloride with oxalyl chloride to yield 4,6-dimethoxyisatin. This isatin is subsequently transformed into the target benzamide through an unstable carboxyl intermediate, often utilizing coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). google.comepo.org

Novel Synthetic Routes and Reaction Conditions

The quest for more efficient, environmentally friendly, and versatile synthetic methods has led to the exploration of novel technologies and strategies for constructing benzamide and related heterocyclic structures.

Microwave Irradiation Assisted Protocols for Benzamide Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. niscpr.res.inmdpi.commdpi.org This technology is particularly effective for the synthesis of benzamides. The protocol generally involves the reaction of amines with benzoyl chlorides or other activated carboxylic acid derivatives under solvent-free or minimal solvent conditions. niscpr.res.in

The key advantages of microwave irradiation include rapid and uniform heating, which can overcome activation energy barriers more efficiently and reduce the formation of byproducts. niscpr.res.inmdpi.org This "green chemistry" approach minimizes waste and energy consumption, making it an attractive methodology for both academic research and industrial-scale production. niscpr.res.in For instance, a wide array of N-(aryl) substituted benzamides have been synthesized in good to excellent yields by simply exposing a mixture of the corresponding aniline and acid chloride to microwave irradiation. niscpr.res.in

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | 3–8 hours | 8–20 minutes | mdpi.com |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | niscpr.res.in |

| Solvent Use | Often requires solvents | Can be solvent-free | niscpr.res.inmdpi.com |

| Yields | Variable | Generally good to excellent | niscpr.res.in |

Table 1: Comparison of Conventional and Microwave-Assisted Benzamide Synthesis.

Stereoselective Strategies for Dimethoxybenzamide-Containing Heterocycles

The synthesis of heterocyclic compounds containing a dimethoxybenzamide moiety with specific stereochemistry is crucial for developing pharmacologically active molecules. Stereoselective strategies aim to control the three-dimensional arrangement of atoms, which is often a determining factor in a molecule's biological activity.

Various methods have been developed for the asymmetric synthesis of heterocycles. These can include the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool substrate. For example, the stereoselective synthesis of complex 6/7/6-fused heterocycles with multiple stereocenters has been achieved through an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder reaction sequence. rsc.org This method demonstrates high control over the stereoselectivity of the final product. rsc.org

Another approach involves the metal-free, microwave-assisted ring-expansion of monocyclopropanated furans and pyrroles. nih.gov This strategy leads to highly functionalized tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives, which are important six-membered heterocycles found in many drug targets. nih.gov The reaction proceeds stereoselectively, providing access to valuable building blocks for drug synthesis. nih.gov

Derivatization Reactions of Dimethoxybenzamide Scaffolds

The dimethoxybenzamide core structure serves as a versatile scaffold that can be chemically modified to create a library of derivatives with diverse properties. Derivatization often focuses on the aromatic ring or the amine functionality.

Formation of Halogenated Derivatives

Halogenation of the aromatic ring is a common derivatization strategy. Electrophilic aromatic halogenation, typically using Cl₂, Br₂, or I₂, can introduce halogen atoms at specific positions on the benzene (B151609) ring. wikipedia.org For less reactive aromatic systems, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is generally required to generate a highly electrophilic halogen species that can be attacked by the aromatic ring. wikipedia.org

| Halogenation Type | Conditions | Mechanism | Key Feature | Reference |

| Acid-Catalyzed | Halogen (e.g., Br₂), Acid Catalyst (e.g., H⁺) | Formation of an enol intermediate which then attacks the halogen. | Typically results in mono-halogenation of the α-carbon. | pressbooks.pub |

| Base-Promoted | Halogen (e.g., Br₂), Base (e.g., OH⁻) | Formation of an enolate ion which attacks the halogen. | Can lead to poly-halogenation as the first halogen increases the acidity of remaining α-hydrogens. | pressbooks.pub |

| Aromatic Halogenation | Halogen (e.g., Cl₂), Lewis Acid (e.g., FeCl₃) | Formation of a highly electrophilic complex that is attacked by the aromatic ring. | Substitutes a hydrogen on the aromatic ring with a halogen. | wikipedia.org |

Table 2: General Conditions for Halogenation Reactions.

Coupling Reactions of Amine Functionality

The primary amine group on the 2-amino-dimethoxybenzamide scaffold is a key site for derivatization through various coupling reactions. commonorganicchemistry.com These reactions allow for the formation of new amide, sulfonamide, or other C-N bonds, enabling the synthesis of a wide range of derivatives.

Amide bond formation is one of the most fundamental transformations. This is typically achieved by reacting the amine with a carboxylic acid that has been activated with a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. peptide.comresearchgate.net For instance, an EDCI/HOBt-mediated coupling has been utilized in the synthesis of 2-amino-4,6-dimethoxybenzamide. google.comepo.org

Demethylation of Methoxy (B1213986) Groups (e.g., 2,3-dimethoxybenzamide (B73325) moiety)

The cleavage of methyl ethers to yield phenols is a crucial transformation in the synthesis of various biologically active compounds. In the context of amino-dimethoxybenzamide structures, particularly the 2,3-dimethoxybenzamide moiety, demethylation serves as a key step to introduce hydroxyl groups, which can significantly alter the molecule's properties and biological interactions. Research has demonstrated that boron tribromide (BBr₃) is a highly effective and regioselective reagent for this purpose. rsc.orgnih.gov The outcome of the reaction—whether it results in selective mono-demethylation or complete demethylation—is highly dependent on the reaction conditions, especially temperature. rsc.org

Detailed studies on a dimethoxybenzamide system revealed that precise control of the reaction temperature allows for selective removal of one or both methyl groups. rsc.org When the reaction is conducted at cryogenic temperatures, such as -30 °C, mono-demethylation occurs with complete regioselectivity, cleaving the methyl group at the 2-position. rsc.org This selectivity is attributed to the formation of an intramolecular hydrogen bond between the ortho-methoxy substituent and the amide proton, which can influence the reactivity of the adjacent methoxy group. rsc.org This selective mono-demethylation at low temperatures has been achieved in high yields. rsc.org

Conversely, performing the reaction at room temperature with a larger excess of boron tribromide leads to the complete demethylation of both methoxy groups, yielding the corresponding dihydroxy phenol (B47542) product. rsc.orgmdpi.com This method has been applied in the total synthesis of natural products like myxochelin A and its analogues, where the final step involves the demethylation of a 2,3-dimethoxybenzamide system to furnish the active catechol moiety. mdpi.comresearchgate.net A general procedure for such a demethylation involves dissolving the 2,3-dimethoxybenzamide-containing compound in a dry solvent like dichloromethane (B109758) (DCM) under an inert atmosphere, followed by the addition of BBr₃, and stirring for an extended period. mdpi.com

While BBr₃ is the most prominently documented reagent, other strong acids are also known to facilitate demethylation of methoxy groups on benzamide rings. vulcanchem.com However, the control and selectivity offered by BBr₃ under specific temperature conditions make it a preferred choice in complex synthetic routes. rsc.org There have also been observations of unexpected demethylation of the methoxy group ortho to the benzamide in certain 2,3-dimethoxybenzamide derivatives, suggesting potential instability under specific analytical conditions. nih.gov

The table below summarizes key research findings on the demethylation of the 2,3-dimethoxybenzamide moiety.

Table 1: Research Findings on the Demethylation of 2,3-Dimethoxybenzamide Moiety

| Starting Material Type | Reagent | Key Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Dimethoxybenzamide | Boron tribromide (BBr₃) | -30 °C, Dichloromethane (DCM) | 2-hydroxy-3-methoxybenzamide derivative (Mono-demethylation) | 94% | rsc.org |

| Dimethoxybenzamide | Boron tribromide (BBr₃) | Room Temperature, Excess BBr₃ | 2,3-dihydroxybenzamide derivative (Complete demethylation) | 71% | rsc.org |

Advanced Research Applications and Biological Activities of Substituted Amino Dimethoxybenzamides and Derivatives

Pharmacological Investigations and Potential Therapeutic Modalities

The structural framework of amino-dimethoxybenzamides has served as a versatile starting point for the synthesis of more complex heterocyclic systems and derivatives. These compounds have been investigated for a range of therapeutic applications, with a significant focus on oncology.

Anticancer Activities and Mechanisms of Action

The quest for more effective and selective anticancer agents has led researchers to explore the cytotoxic potential of various substituted benzamide (B126) derivatives. These investigations have unveiled promising compounds that interfere with cancer cell proliferation, survival, and metastasis through diverse mechanisms of action.

A series of novel quinazolin-4(3H)-one derivatives has been synthesized using 2-amino-4,6-dimethoxybenzamide (B1287547) as a key intermediate. researchgate.net These compounds were designed as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Poly(ADP-ribose) polymerase-1 (PARP1), two important targets in cancer therapy. researchgate.net

One of the most promising compounds from this series, compound 19d , demonstrated potent enzymatic inhibition of both BRD4 and PARP1. researchgate.net Further biological evaluation revealed that compound 19d could induce apoptosis and cause cell cycle arrest at the G1 phase in breast cancer cells. researchgate.net In vivo studies using MDA-MB-468 and MCF-7 breast cancer xenograft models showed that compound 19d exhibited significant antitumor activity without causing apparent toxicity or loss of body weight in the animal models. researchgate.net These findings highlight the potential of this class of quinazolinone derivatives as a therapeutic strategy for breast cancer by co-targeting BRD4 and PARP1. researchgate.net

Table 1: In Vivo Antitumor Efficacy of Quinazolin-4(3H)-one Derivative 19d

| Xenograft Model | Finding |

|---|---|

| MDA-MB-468 | Showed significant antitumor activity. researchgate.net |

This table summarizes the in vivo findings for compound 19d in breast cancer models.

The compound N-[2-(diethylamino)-4-methylquinolin-6-yl]-3,5-dimethoxybenzamide, cataloged as CHEMBL1570202, features a chemical structure combining a quinoline (B57606) core with a dimethoxybenzamide moiety. ontosight.ai While compounds with similar quinoline structures have been investigated for a range of biological activities including anticancer properties, specific research detailing the evaluation of CHEMBL1570202 for anticancer activity and its mechanisms of action were not identified in the searched literature. ontosight.ai Its potential pharmacological profile remains an area for future investigation. ontosight.ai

The specific compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a complex molecule containing a tetrahydroquinoline scaffold. While derivatives of tetrahydroisoquinoline have been explored as anticancer agents targeting pathways like NF-κB, specific pharmacological investigations into the anticancer activities and mechanisms of action for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide were not found in the available research. semanticscholar.orgacs.org

Leonurine (B1674737), an alkaloid that can be isolated from Leonurus species, has demonstrated a broad spectrum of antitumor capabilities. frontiersin.org Research has shown that it can inhibit the proliferation, migration, and invasion of various tumor cells both in vitro and in vivo. frontiersin.org Its mechanisms of action include the induction of apoptosis and autophagy. frontiersin.org

Studies on acute myeloid leukemia (AML) cell lines, HL-60 and U-937, showed that leonurine inhibited cell proliferation in a time- and dose-dependent manner. frontiersin.org Similarly, in chronic myeloid leukemia (CML) cell lines K562 and KU812, leonurine not only curbed proliferation but also enhanced the sensitivity of these cells to the tyrosine kinase inhibitor imatinib. frontiersin.org More recent investigations into acute lymphoblastic leukemia (ALL) have identified that leonurine derivatives are potent against several ALL cell lines (Nalm6, 697, Molt4), with IC₅₀ values consistently in the low micromolar range. aacrjournals.orgresearchgate.net The mechanism in these cells involves the induction of apoptosis, confirmed by increased caspase 3/7 activity. aacrjournals.orgresearchgate.net

Table 2: Antiproliferative Activity of Leonurine and its Derivatives Against Leukemia Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (24h) | IC₅₀ Value (48h) |

|---|---|---|---|

| HL-60 | Acute Myeloid Leukemia | 28.6 µM frontiersin.org | 11.3 µM frontiersin.org |

| U-937 | Acute Myeloid Leukemia | 17.5 µM frontiersin.org | 9.0 µM frontiersin.org |

| K562 | Chronic Myeloid Leukemia | 0.773 mM frontiersin.org | Not Reported |

| KU812 | Chronic Myeloid Leukemia | 0.882 mM frontiersin.org | Not Reported |

| Nalm6 | Acute Lymphoblastic Leukemia | 1.2 - 4.4 µM* aacrjournals.orgresearchgate.net | Not Reported |

| Molt4 | Acute Lymphoblastic Leukemia | 1.2 - 4.4 µM* aacrjournals.orgresearchgate.net | Not Reported |

*IC₅₀ values for an investigational leonurine derivative (ILD) were reported as a range depending on treatment time and cell line.

A series of novel 2-(2-phenoxyacetamido)benzamides, which fall under the broader class of 2-acetamidobenzamides, were synthesized and evaluated for their antiproliferative activity. nih.gov The initial screening was performed against the K562 human chronic myelogenous leukemia cell line. nih.gov Several of these derivatives displayed significant inhibitory activity. nih.gov

The most active compound, 17j , which features iodine and dimethoxy substitutions on the benzamido moiety, exhibited a potent IC₅₀ value of 0.16 µM against K562 cells. nih.gov Further investigation of selected active compounds by the National Cancer Institute (NCI) against a panel of 56 human tumor cell lines revealed broad antiproliferative activity. nih.gov Compound 17j was particularly effective, showing 50% growth inhibition (GI₅₀) at submicromolar concentrations against 44 of the 56 cell lines. nih.gov Mechanistic studies indicated that the most active compounds induce cell cycle arrest in the G0/G1 phase and trigger apoptosis, which is mediated by caspase activation. nih.gov

Table 3: Antiproliferative Activity of Selected 2-(2-Phenoxyacetamido)benzamides

| Compound | Substituents (on benzamido part) | % Inhibition of K562 Growth (at 10 µM) | IC₅₀ on K562 (µM) | Mean GI₅₀ NCI-60 Panel (µM) |

|---|---|---|---|---|

| 17f | 5-Chloro | 93% nih.gov | 0.43 nih.gov | 1.95 nih.gov |

| 17j | 5-Iodo, 4-Methoxy | 99% nih.gov | 0.16 nih.gov | 0.45 nih.gov |

| 17r | 4,5-Dimethoxy | 98% nih.gov | 0.23 nih.gov | 0.81 nih.gov |

| 17u | 4-Chloro, 5-Iodo | 96% nih.gov | 0.31 nih.gov | 0.98 nih.gov |

| Colchicine (B1669291) | (Reference) | 99% nih.gov | 0.007 nih.gov | Not Reported |

This table presents the in vitro antiproliferative data for key 2-acetamidobenzamide (B1266129) derivatives.

Tubulin Polymerization Inhibition by Trimethoxyphenyl-Based Analogues (e.g., 3,4-dimethoxybenzamide (B75079) derivatives)

The microtubule network, formed by the polymerization of α and β tubulin heterodimers, is a critical target for the development of anticancer drugs. evitachem.com Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis. The trimethoxyphenyl moiety is a key pharmacophore found in many potent tubulin polymerization inhibitors, such as Combretastatin A-4. evitachem.comevitachem.com Research has shown that simpler analogues incorporating this feature can also exhibit significant activity.

Derivatives of 3,4-dimethoxybenzamide have been explored as part of this class of inhibitors. For instance, coumarin-acrylamide hybrids incorporating a 3,4-dimethoxybenzamide moiety have been synthesized and evaluated for their cytotoxic effects. nih.gov One such derivative, coumarin-3-(3,4-dimethoxyphenyl)acrylamide, demonstrated moderate activity in inhibiting β-tubulin polymerization with a percent inhibition of 77.15%. nih.gov This highlights the potential of the dimethoxybenzamide scaffold as a component of more complex tubulin-targeting molecules.

Further studies have synthesized and evaluated various trimethoxyphenyl-based analogues, demonstrating their efficacy. For example, a 1,2,4-triazolo[1,5-a]pyrimidine derivative featuring a trimethoxyphenyl group showed significant tubulin polymerization inhibition with an IC50 value of 3.84 μM. evitachem.com Similarly, certain 1,3,5-triazine (B166579) analogues with a trimethoxyphenyl group have been shown to cause cell cycle arrest in the G2/M phase and exhibit remarkable inhibition of tubulin polymerization. researchgate.net The consistent activity across these different molecular scaffolds underscores the importance of the substituted phenyl ring in binding to the colchicine site of tubulin.

| Compound Class | Specific Derivative | Activity | IC50 (Tubulin Inhibition) | Reference |

|---|---|---|---|---|

| Trimethoxyphenyl 1,2,4-triazolo[1,5-a]pyrimidine | Compound 4c | Antiproliferative against HCT-116 cancer cells, induces apoptosis, G2/M arrest. | 3.84 µM | evitachem.com |

| Coumarin-acrylamide hybrid | Coumarin-3-(3,4-dimethoxyphenyl)acrylamide (6f) | Moderate β-tubulin polymerization inhibition. | 77.15% inhibition | nih.gov |

| 1,3,5-Triazine analogue | Compound 8j | Antiproliferative against HeLa, HepG2, A549, and MCF-7 cells, G2/M arrest. | Not specified, but described as "remarkable inhibition". | researchgate.net |

| Indole–benzimidazole (B57391) conjugate | Compound 5g | Active against DU-145 cell line, G2/M arrest, apoptosis induction. | Not specified, but shown to inhibit tubulin polymerization. | evitachem.com |

P-glycoprotein Drug Efflux Pump Inhibition (e.g., Tariquidar intermediates)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). maayanlab.cloud P-gp functions as an efflux pump, reducing the intracellular concentration of cytotoxic drugs. maayanlab.cloud The development of P-gp inhibitors is a key strategy to overcome MDR. nih.gov

Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor. ambeed.com Its chemical structure features a dimethoxyphenyl group, which is a common characteristic in many P-gp modulators. This structural component is often found in molecules designed to interact with the transporter. While direct synthesis pathways of Tariquidar from 2-amino-3,6-dimethoxybenzamide are not explicitly detailed in the provided context, the structural relation is significant. For instance, the compound WK-X-34, a known P-gp inhibitor, is N-(2-(4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isochinolin-2-yl)-ethyl]phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide, clearly showing the presence of a dimethoxybenzamide moiety. nih.gov

Research into P-gp inhibitors has led to the design of numerous compounds where dimethoxy-substituted aromatic rings are crucial for activity. These molecules are often designed to bind within the transmembrane domains of P-gp, blocking the conformational changes necessary for drug efflux. researchgate.net The efficacy of compounds like Tariquidar, which can inhibit P-gp at nanomolar concentrations (Kd = 5.1 nM), underscores the therapeutic potential of this class of molecules. ambeed.com

Antimicrobial, Antiviral, and Antioxidant Properties

Antimicrobial Activity of Quinoline Derivatives

Quinoline and its derivatives are well-established heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial effects. The synthesis of novel quinoline derivatives, often by incorporating other pharmacologically active moieties, is a common strategy in drug discovery to enhance or broaden their therapeutic potential.

Several studies have focused on creating quinoline derivatives that bear different functional groups to test their efficacy against various microbial strains. For example, the synthesis of quinoline derivatives containing an azole nucleus has yielded compounds with good to moderate activity against a variety of microorganisms. Similarly, other research has shown that newly synthesized quinoline derivatives bearing pyrazoline and pyridine (B92270) analogues can exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. While these studies establish the antimicrobial potential of the quinoline scaffold, the specific contribution of a dimethoxybenzamide moiety in this context requires more targeted investigation.

Antimicrobial and Antioxidant Activities of 2-Amino-3,4-dihydroxy-5-methoxybenzamide

A novel benzamide, identified as 2-amino-3,4-dihydroxy-5-methoxybenzamide, was isolated from the endophytic Streptomyces sp. YIM 67086. This compound was investigated for its biological activities and demonstrated both antimicrobial and antioxidant properties.

In antimicrobial assays, the compound exhibited activity against the bacterium Escherichia coli and the fungus Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 64 µg/mL for E. coli and 32 µg/mL for C. albicans.

Furthermore, the antioxidant potential of 2-amino-3,4-dihydroxy-5-methoxybenzamide was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. The compound showed notable antioxidant activity with an IC50 value of 68.6 µg/mL.

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Amino-3,4-dihydroxy-5-methoxybenzamide | Escherichia coli | Antibacterial | 64 | |

| Candida albicans | Antifungal | 32 |

Antioxidant Activity of 2,3-Dimethoxybenzamide (B73325) Derivatives

Derivatives of 2,3-dimethoxybenzamide have been synthesized and evaluated for their potential as antioxidant agents. In one study, a series of novel benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid and various amine derivatives. The in vitro antioxidant activity of these compounds was assessed through methods such as total antioxidant capacity, free radical scavenging, and metal chelating activity.

The results indicated that some of the synthesized compounds displayed more effective antioxidant properties compared to standard references. Among the tested compounds, one derivative (designated as compound I) showed the highest antioxidant activity with an IC50 value of 45.88 ± 3.99 µg/mL, while another (compound VI) exhibited the lowest activity with an IC50 of 124.60 ± 2.20 µg/mL. This variation in activity highlights the influence of the specific substitutions on the benzamide scaffold on its antioxidant potential. The hydroquinone (B1673460) form of related compounds, such as idebenone (B1674373) (a 2,3-dimethoxy-1,4-benzoquinone (B1581915) derivative), is primarily responsible for the electron-donating properties that lead to antioxidant effects.

| Compound | Antioxidant Activity (IC50) | Reference |

|---|---|---|

| 2,3-Dimethoxybenzamide Derivative I | 45.88 ± 3.99 µg/mL | |

| 2,3-Dimethoxybenzamide Derivative VI | 124.60 ± 2.20 µg/mL |

Investigation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide for Antimicrobial and Antifungal Effects

The synthesis of hybrid molecules that combine different pharmacophores is a recognized strategy in medicinal chemistry to develop novel therapeutic agents. The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a versatile structure known to be present in compounds with a wide array of biological activities, including anticancer and antibacterial effects. nih.gov Similarly, benzoyl groups and dimethoxybenzamide moieties are features of many biologically active compounds. researchgate.net

While specific studies on the antimicrobial and antifungal effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide are not prominent in the available literature, research on related structures provides insights into their potential. For instance, various derivatives of 1,2,3,4-tetrahydroquinoline have been synthesized and have shown notable antifungal activities, with some acting as inhibitors of fungal enzymes like laccase or chitin (B13524) synthase. researchgate.net Other research has focused on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The combination of a benzoyl group and a tetrahydroquinoline core within a single molecule suggests a plausible basis for antimicrobial investigation, though dedicated studies on the specified compound are required for confirmation.

Antioxidative Capacity of Amino-Substituted Benzamide Derivatives

Amino-substituted benzamide derivatives have emerged as a class of compounds with significant antioxidant potential, often surpassing the activity of standard antioxidants like butylated hydroxytoluene (BHT). researchgate.netacs.org Their ability to scavenge free radicals makes them attractive for further investigation. researchgate.net

The antioxidant properties of these compounds are influenced by the number and position of methoxy (B1213986) and hydroxy groups on the benzamide scaffold. researchgate.netacs.org Computational analyses have shown that protonated amino-substituted benzamides are more potent antioxidants than their neutral forms. acs.org The presence of electron-donating methoxy groups has a positive effect on the antioxidant capabilities. acs.org Furthermore, the introduction of hydroxyl groups can enhance the antioxidative features by shifting the reactivity towards these moieties. acs.org

In studies involving N-arylbenzamides with varying methoxy and hydroxy substitutions, most of the tested compounds demonstrated improved antioxidant properties compared to BHT in both DPPH and FRAP assays. researchgate.netacs.org Among methoxy-substituted, amino-protonated systems, a compound with two methoxy groups (compound 30 in the study) exhibited the highest radical quenching capacity. acs.org However, another dimethoxy-substituted derivative (compound 34) also showed pronounced antioxidative activity. tandfonline.com Interestingly, a different methoxy-substituted benzamide (compound 29 in the study) displayed a higher reducing power than some other hydroxy- and methoxy-substituted analogs. acs.org

It's noteworthy that while some derivatives show promising results in chemical assays, their antioxidant activity in a cellular environment can sometimes be more modest. tandfonline.com

Table 1: Antioxidant Activity of Selected Amino-Substituted Benzamide Derivatives

| Compound ID (from cited study) | Substitution Pattern | Antioxidant Assay | Result | Reference |

| 30 | Dimethoxy-substituted, amino-protonated | DPPH | IC₅₀ = 18.4 ± 3.1 µM | acs.org |

| 34 | Dimethoxy-substituted | DPPH / FRAP | IC₅₀ ≈ 5.68 mM, 618.10 mmolFe²⁺/mmolC | tandfonline.com |

| 29 | Methoxy-substituted | FRAP | 2307.42 ± 63.87 mmolFe²⁺/mmolC | acs.org |

Antiviral Evaluation (e.g., against Monkeypox Virus Cysteine Protease by N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide)

In the search for effective antiviral agents, particularly against emerging threats like the monkeypox virus, various compounds are being investigated. One such compound, N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide, has been evaluated for its potential to inhibit the monkeypox virus cysteine protease. nih.govdntb.gov.uaresearchgate.netsemanticscholar.org This enzyme is crucial for the virus's replication, making it a key target for antiviral drugs.

In silico docking studies were conducted to assess the binding affinity of this phytochemical, found in Allophylus serratus, to the viral protease. nih.govresearchgate.netsemanticscholar.org The results of these computational analyses were promising, with N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide demonstrating the highest binding affinity among the tested ligands, with a value of -6.7 kcal/mol. nih.govdntb.gov.uaresearchgate.netsemanticscholar.org This strong interaction suggests that the compound could be a potent inhibitor of the monkeypox virus cysteine protease. nih.gov

These findings highlight the potential of N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide as a template molecule for the development of new drugs against the monkeypox virus. dntb.gov.uaresearchgate.netsemanticscholar.org Further in vitro and in vivo studies are warranted to validate these computational predictions and determine the compound's therapeutic efficacy. semanticscholar.org

Table 2: In Silico Antiviral Activity of N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide

| Compound | Viral Target | Method | Binding Affinity | Reference |

| N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide | Monkeypox Virus Cysteine Protease | Molecular Docking | -6.7 kcal/mol | nih.govdntb.gov.uaresearchgate.netsemanticscholar.org |

Modulation of Biological Targets and Pathways

Enzyme Inhibition (General)

Substituted benzamides are recognized for their ability to inhibit various enzymes, a property that underpins much of their therapeutic potential. umn.edu By blocking the action of specific enzymes, these compounds can interfere with metabolic pathways and other biological processes. This inhibitory action is highly specific, with minor chemical modifications to the benzamide structure potentially altering its enzymatic target and activity. umn.edu

For instance, 2,5-Dimethoxybenzamide has been identified as a potent inhibitor of the enzyme decatenase, which is involved in the biosynthesis of aromatic amino acids. biosynth.com Other benzamide derivatives have been shown to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate digestion. researchgate.net The ability of these compounds to modulate enzyme activity makes them valuable tools in biochemical research and drug development. The study of amino acid synthesis inhibitors, a class that includes some benzamide derivatives, is crucial for understanding plant biology and developing herbicides. umn.edu

Cyclin-Dependent Kinase-2 (CDK-2) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. google.com CDK2, in particular, plays a vital role in the G1/S phase transition, and its dysregulation is common in many cancers. google.comnih.gov Substituted benzamides have been investigated as potential CDK inhibitors. nih.gov

Benzamide-substituted chalcones have been synthesized and evaluated for their ability to inhibit CDK2. researchgate.net Some of these compounds showed good inhibitory activity against CDK2 kinase. researchgate.net Molecular docking studies suggest that these inhibitors interact with key residues in the CDK2 active site, such as Lys33 and Leu83, primarily through hydrogen bonding. researchgate.net

Another approach has been the development of benzamide-capped peptidomimetics as non-ATP competitive inhibitors of CDK2. nih.gov These compounds target the cyclin binding groove, offering a more selective mode of inhibition. nih.gov The development of such inhibitors, including those based on a substituted benzamide scaffold, holds promise for creating next-generation cancer therapeutics. nih.govgoogle.com

AMP-activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. uniprot.org Its activation can be beneficial in various metabolic disorders, and as such, AMPK activators are of significant therapeutic interest. Some benzamide derivatives have been explored for their potential to activate AMPK. google.com

Research has identified small-molecule compounds that can activate AMPK. researchgate.net One such compound, RX-375, was found to activate AMPK by interacting with prohibitins, which are negative regulators of the kinase. researchgate.net This interaction leads to the dissociation of the AMPK-prohibitin complex, resulting in AMPK activation. researchgate.net While the direct activation of AMPK by this compound is not explicitly detailed in the provided context, the broader class of benzamides has been associated with AMPK modulation. google.com It is important to note that some agents used to activate AMPK, like AICAR, can have other effects, such as the dephosphorylation of Akt. nih.gov

Structure Activity Relationship Sar Studies of Dimethoxybenzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of dimethoxybenzamide derivatives can be finely tuned by altering substituents on the benzamide (B126) core and associated moieties. These modifications affect properties such as receptor binding affinity, selectivity, and intrinsic activity.

Variations in Amine Ring Size and Nitrogen Location in Substituted Aminobutyl-Benzamides (e.g., Sigma Receptor Ligands)

The affinity and selectivity of substituted aminobutyl-benzamides for sigma (σ) receptors are highly dependent on the structure of the amine portion of the molecule. nih.govmdpi.com Studies on a series of 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide analogs, where the size of the amine ring fused to the aromatic ring was varied (5-, 6-, and 7-membered rings), have provided significant insights. nih.govresearchgate.net

It was observed that a 5-membered ring congener of the lead compound exhibited higher σ2 receptor affinity and lower σ1 affinity, resulting in greater selectivity for the σ2 subtype. nih.gov The position of the nitrogen atom within this constrained ring system is a critical determinant of binding affinity. nih.gov When the nitrogen was positioned adjacent to the aromatic ring in both 5- and 6-membered ring analogs, a dramatic decrease in affinity for both σ1 and σ2 receptors was observed. nih.gov This highlights that the specific location of the nitrogen within the cyclic amine structure is key to maintaining high-affinity binding, particularly for the σ2 receptor. nih.gov In a 7-membered ring system with three possible nitrogen positions, the isomer where the nitrogen's position relative to the aromatic ring is similar to the lead compound demonstrated the best affinity for the σ2 subtype. nih.gov

These findings underscore the importance of both the ring size and the precise placement of the nitrogen atom in the design of potent and selective sigma receptor ligands based on the aminobutyl-benzamide scaffold.

Table 1: Impact of Amine Ring Size and Nitrogen Position on Sigma Receptor Binding Affinity

| Compound/Modification | Ring Size | Nitrogen Position | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | σ2 Selectivity |

| Lead Compound (1) | 6-membered (tetrahydroisoquinoline) | 2-position | 12900 | 8.2 | 1573 |

| 5-membered ring congener (3) | 5-membered | 2-position | 5073 ± 82 | 2.89 ± 0.09 | 1758 |

| 7-membered ring congener (6) | 7-membered | 2-position | 583 ± 28 | 68.3 ± 1.1 | 8.5 |

| Isomer of Lead (8) | 6-membered | 1-position | 64500 | >10000 | N/A |

| Isomer of 5-membered congener (7) | 5-membered | 1-position | >10000 | >10000 | N/A |

Data compiled from studies on substituted aminobutyl-benzamides. nih.gov

Influence of Methoxy (B1213986) and Hydroxy Group Number and Position on Antioxidative Activity

The number and position of methoxy (–OCH3) and hydroxy (–OH) groups on the benzamide scaffold significantly modulate the antioxidative properties of these derivatives. acs.orgnih.govacs.org Computational and experimental studies have shown that the presence of an electron-donating methoxy group generally has a positive influence on antioxidant capabilities. acs.orgnih.govacs.org

In a series of amino-substituted N-arylbenzamides, a compound with two methoxy groups demonstrated high antioxidant capacity. acs.org However, the introduction of an additional methoxy group on the phenyl ring unexpectedly resulted in the weakest antioxidative capacity among the tested systems, suggesting a complex relationship between the number of methoxy groups and activity. acs.org

The introduction of hydroxy groups tends to enhance antioxidative features even further. acs.orgnih.govacs.org The presence of –OH groups shifts the reactivity from the amide and amine groups towards the hydroxyl moiety itself. acs.orgnih.govacs.org For instance, a trihydroxy-substituted benzamide bearing an amino-protonated group was identified as the most potent antioxidant in a study, exhibiting superior activity compared to its non-ionized counterpart. acs.org This enhanced reactivity is attributed to the stabilizing effect of hydrogen bonding between the resulting phenoxyl radical and adjacent hydroxy groups. nih.govacs.org

Furthermore, the position of these substituents is crucial. Ortho-amino compounds have been found to be less potent antioxidants than their para-amino isomers due to the formation of an intramolecular hydrogen bond with the nearby amide carbonyl group, which stabilizes the reactive amino group and reduces its ability to donate a hydrogen atom. acs.org

Table 2: Antioxidant Activity of Methoxy and Hydroxy Substituted Benzamides

| Compound | Substituents | Antioxidant Capacity (DPPH Assay, IC50 in µM) |

| Compound 29 | 4-amino, 3-methoxy | > 50 |

| Compound 30 | 4-amino, 2,5-dimethoxy | 18.4 ± 3.1 |

| Compound 33 | 4-amino, 2,5-dimethoxy (on benzoyl), 4-methoxy (on N-phenyl) | 30.45 ± 2.1 |

| Compound 23 | 4-amino, 2,4,5-trihydroxy | 20.3 ± 1.2 |

| Compound 26 (protonated 23) | 4-amino (protonated), 2,4,5-trihydroxy | 12.1 ± 0.9 |

| BHT (Reference) | Butylated hydroxytoluene | 44.7 ± 1.9 |

Data from DPPH radical scavenging assays. acs.org

Modifications of N-Aryl and N-Acyl Parts of Benzamide Moieties

Modifications to the N-aryl and N-acyl portions of the benzamide structure are a key strategy in developing compounds with diverse biological activities, including antiproliferative and antioxidant effects. acs.orgmdpi.com

For instance, in the development of inhibitors for the androgen receptor (AR)–coactivator interaction, a series of bis-benzamides were synthesized with modifications at the N- and C-termini and side chains. mdpi.com Structure-activity relationship studies revealed that a nitro group at the N-terminus of the bis-benzamide was essential for its biological activity. mdpi.com In contrast, the C-terminus could tolerate either a methyl ester or a primary carboxamide group. mdpi.com

The interplay between substituents on both the N-aryl and N-acyl parts allows for the fine-tuning of the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Effects of Phenoxyacetamido Moiety Position on Antiproliferative Activity

The position of the phenoxyacetamido moiety on the benzamide scaffold has a pronounced effect on the antiproliferative activity of the resulting compounds. nih.gov In a study of novel 2-acetamidobenzamides, shifting the phenoxyacetamido group from the ortho position to the meta or para positions resulted in a reduction of antiproliferative activity against K562 leukemia cells. nih.gov

This suggests that the spatial arrangement of the phenoxyacetamido group relative to the rest of the benzamide structure is crucial for its biological effect. The ortho-positioning appears to be optimal for maintaining potent antiproliferative action. nih.gov

Furthermore, substitutions on the benzamido moiety itself, particularly at the 5-position, showed positive effects on activity. nih.gov Specifically, substituents like iodine or a 4,5-dimethoxy pattern at this position led to highly potent compounds. nih.gov However, the simultaneous introduction of substituents on both the benzamido and the phenoxyacetamido moieties was generally unfavorable for inhibiting K562 cell growth, with antiproliferative activity only being maintained in some ortho-phenoxyacetamido derivatives. nih.gov

Table 3: Antiproliferative Activity of Benzamides with Varied Phenoxyacetamido Positions

| Compound | Position of Phenoxyacetamido Moiety | % Inhibition of K562 Cell Growth at 10 µM | IC50 (µM) |

| 17a | ortho | 41.2 ± 1.3 | > 10 |

| 21 | meta | 23.7 ± 0.8 | > 10 |

| 22 | para | Not significant (<10%) | N/A |

| 17j | ortho (with 5-iodo on benzamide) | 92.1 ± 2.1 | 0.16 |

| 17u | ortho (with 4,5-dimethoxy on benzamide) | 72.8 ± 3.1 | 0.58 |

Data based on the inhibition of K562 human chronic myelogenous leukemia cells. nih.gov

Structural Requirements for 5-HT3 Receptor Antagonism (e.g., Ortho-Alkoxybenzoylureas)

Key structural features for potent 5-HT3 antagonism generally include:

An aromatic ring (like the dimethoxybenzoyl part).

A carbonyl group from the amide or a similar linker like a urea (B33335).

A basic amine nitrogen, often incorporated into a heterocyclic system (e.g., piperidine, azabicycloalkane).

A specific distance and spatial relationship between the aromatic ring and the basic nitrogen.

For ortho-alkoxybenzoylureas and related benzamides, the ortho-alkoxy group (such as a methoxy group) is often crucial for high affinity. It is thought to influence the conformation of the molecule, orienting the carbonyl group in a favorable position for interaction with the receptor. The nature and size of the alkoxy group can impact potency. The dimethoxy substitution pattern, as seen in the subject compound, often contributes to high affinity at various receptors and could be a favorable feature for 5-HT3 receptor binding. The urea or amide linker provides hydrogen bonding capabilities, and the terminal basic amine is essential for a key ionic interaction with an acidic residue in the receptor binding pocket.

Exploring Pyrrolidinyl-Methyl Group Modifications in Benzamide Derivatives

Modifications of the pyrrolidinyl-methyl group in benzamide derivatives have been a fruitful area of research, particularly in the development of dopamine (B1211576) D2 receptor antagonists with potential antipsychotic activity. nih.govresearchgate.net

In a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides, the affinity for the D2 receptor was found to be highly stereospecific, residing almost exclusively in the R-enantiomer. nih.gov This is in contrast to related compounds with N-ethyl or N-allyl substituents, where such strict stereoselectivity was not observed. nih.gov The substituent on the pyrrolidine (B122466) nitrogen is also critical; for example, a 4-fluorobenzyl group was found to produce potent antagonists. nih.gov

These findings highlight the importance of the specific stereochemistry and N-substituent of the pyrrolidinyl-methyl group, as well as the electronic and steric properties of the benzamide ring, in achieving high-affinity D2 receptor antagonism.

SAR with 5-Lipoxygenase for Myxochelin Analogues containing 2,3-dimethoxybenzamide (B73325)

Myxochelins are a class of siderophores produced by myxobacteria, known for their iron-chelating properties. Synthetic analogues of myxochelins that incorporate a 2,3-dimethoxybenzamide moiety have been investigated for their potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes and various types of cancer. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on these analogues have provided valuable information on the structural requirements for potent 5-LOX inhibition.

The core structure of these analogues typically consists of a lysine (B10760008) backbone where the α- and ε-amino groups are acylated with aromatic groups. The 2,3-dimethoxybenzamide unit is a key component of these structures. Research has shown that the substitution pattern on the benzamide ring significantly influences inhibitory activity. The synthesis of a series of myxochelin analogues allows for systematic modification of the molecule to probe its interaction with the 5-LOX active site. researchgate.netuni-saarland.de

Table 1: SAR Findings for Myxochelin Analogues

| Modification | Observation on 5-LOX Inhibition | Reference |

|---|---|---|

| Core Moiety | The 2,3-dimethoxybenzamide unit is a key feature for activity. | researchgate.netuni-saarland.de |

| Demethylation | Removal of methyl groups from the dimethoxybenzamide moiety affects activity, suggesting the importance of the resulting hydroxyl groups. | researchgate.net |

| Lysine Backbone | The L-lysine scaffold serves as a versatile platform for orienting the aromatic groups. | researchgate.netuni-saarland.de |

Pharmacophore Modeling and Ligand-Receptor Interactions

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. frontiersin.org

Spatial Distribution of Pharmacophore Properties

For dimethoxybenzamide derivatives targeting receptors like the dopamine D2 receptor, pharmacophore models typically highlight a specific spatial arrangement of key chemical features. These models are generated based on the interactions observed in ligand-receptor complexes. frontiersin.orgmdpi.com The essential features often include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the methoxy groups and the carbonyl group of the amide are primary hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amine group (in the case of 2-amino derivatives) and the amide N-H group can act as hydrogen bond donors.

Hydrophobic (HY) Regions: The aromatic benzene (B151609) ring constitutes a significant hydrophobic feature that engages in van der Waals and hydrophobic interactions with the receptor.

Aromatic Rings (AR): The benzene ring itself is recognized as a distinct pharmacophoric feature, often involved in π-π stacking interactions.

The spatial relationship between these features—the distances and angles between the HBA, HBD, and hydrophobic centers—is critical for optimal receptor binding and subsequent biological activity. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions with Target Receptors (e.g., D2 Receptor)

The binding of dimethoxybenzamide derivatives to the dopamine D2 receptor is a well-studied example of ligand-receptor interactions. Molecular docking and dynamics studies reveal that both hydrogen bonding and hydrophobic interactions are pivotal for the formation of a stable complex. nih.govthescipub.com

Hydrogen Bonding: Key residues in the D2 receptor's binding pocket can form hydrogen bonds with the ligand. For instance, the side chain of Aspartate (ASP) 114 in transmembrane helix 3 is a crucial hydrogen bond acceptor for ligands with donor functionalities. The amide and methoxy groups of dimethoxybenzamide derivatives can also form hydrogen bonds with other polar residues within the binding site. mdpi.comnih.gov

Hydrophobic Interactions: The hydrophobic pocket of the D2 receptor is lined with nonpolar amino acid residues. The benzene ring of the dimethoxybenzamide ligand fits into this pocket, establishing favorable hydrophobic interactions. Key residues involved in these interactions often include Tryptophan (TRP) 100 and Phenylalanine (PHE) 389. nih.gov These interactions are essential for anchoring the ligand in the correct orientation for high-affinity binding. researchgate.net

Table 2: Key Interactions of Dimethoxybenzamide Derivatives with D2 Receptor

| Interaction Type | Ligand Feature | Key Receptor Residue | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amine/Amide N-H | ASP 114 | nih.gov |

| Hydrophobic Interaction | Aromatic Ring | TRP 100 | nih.gov |

Conformational Analysis and its Impact on Biological Activity

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies. numberanalytics.com The biological activity of a drug molecule is intimately linked to its ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," which is complementary to the receptor's binding site. researchgate.net

For dimethoxybenzamide derivatives, the rotational freedom around the single bonds—particularly the bond connecting the benzene ring to the amide group and the bond between the carbonyl carbon and the nitrogen—allows the molecule to exist in various conformations. Non-covalent interactions, both intramolecular (like hydrogen bonds between the ortho-amino and methoxy groups) and intermolecular, can stabilize certain conformations over others. researchgate.netresearchgate.net

The planarity of the benzamide system can be influenced by substituents, affecting how the molecule presents its pharmacophoric features to the receptor. A change in conformation can alter the distances between hydrogen bond donors/acceptors and hydrophobic regions, thereby significantly impacting the binding affinity and biological response. numberanalytics.com Computational methods like Density Functional Theory (DFT) are used to optimize molecular geometries and predict the most stable conformations, providing insights that correlate with observed biological activities. researchgate.net

Computational Chemistry and Theoretical Studies on Dimethoxybenzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry and the distribution of electrons, which are crucial for predicting how a molecule will interact with biological targets.

Density Functional Theory (DFT) for Geometry Optimization and Chemical Activity Parameters

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. stackexchange.comnih.gov This optimized geometry is crucial for understanding the molecule's shape and how it might fit into a biological receptor.

In the context of dimethoxybenzamide derivatives, such as 2,3-dimethoxybenzamide (B73325), DFT calculations, often using the B3LYP/6-311++G(d,p) level of theory, are employed to determine the optimized molecular geometry. researchgate.net These calculations also yield important chemical activity parameters. For instance, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's ability to donate or accept electrons, a key aspect of its reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Furthermore, DFT can be used to calculate other properties like the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net This is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net Natural bond orbital (NBO) analysis, another component of DFT studies, provides information about intramolecular charge transfer and the nature of chemical bonds. researchgate.net

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of the molecule. stackexchange.comnih.gov | Determines the 3D shape, crucial for fitting into a protein's binding site. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. researchgate.net | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes intramolecular charge transfer and orbital interactions. researchgate.net | Provides insight into the stability arising from hyperconjugative interactions and charge delocalization. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Ligand Binding Affinity Predictions

Molecular docking simulations have been employed to predict the binding affinity of dimethoxybenzamide derivatives to various protein targets. For example, in a study targeting the cysteine protease of the Monkeypox virus, a known target for antiviral drugs, various phytochemicals, including a dimethoxybenzamide derivative, were evaluated. semanticscholar.orgdntb.gov.ua The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A more negative score typically suggests a stronger binding affinity. In one such study, N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide demonstrated a significant binding affinity of -6.7 kcal/mol to the viral cysteine protease. semanticscholar.orgdntb.gov.ua These predictions are crucial in the initial stages of drug discovery for prioritizing compounds for further experimental testing.

Protein-Ligand Interaction Analysis

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues of a protein's binding pocket. volkamerlab.orgbohrium.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the analysis of the docked complex of a dimethoxybenzamide derivative with a target protein can reveal key hydrogen bonds formed between the amide group or methoxy (B1213986) groups of the ligand and specific residues in the protein's active site. researchgate.net Understanding these interactions is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. researchgate.net Visualization tools are often used to create 2D and 3D representations of these interactions, highlighting the crucial contacts that stabilize the ligand-protein complex. researchgate.net

Virtual Screening for Potential Therapeutic Agents

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Dimethoxybenzamide scaffolds have been utilized in virtual screening campaigns to identify potential therapeutic agents for various diseases. For example, by screening compound libraries against specific targets like the cysteine protease of the Monkeypox virus, researchers can identify novel dimethoxybenzamide-containing molecules with predicted inhibitory activity. semanticscholar.orgmdpi.com This approach has also been used to design dual-targeted inhibitors, such as those for BRD4 and PARP1 in breast cancer therapy, where 2-amino-4,6-dimethoxybenzamide (B1287547) was used as a key intermediate in the synthesis of potential inhibitors. nih.gov

Pharmacophore Development and Comparison

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be developed based on the structures of known active ligands or from the ligand-binding site of a protein.

Model Structure-Activity Relationship Studies for Receptor Ligands

Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction of a ligand with its biological target. For dimethoxybenzamide derivatives, these studies have often focused on their roles as ligands for various receptors, particularly dopamine (B1211576) and sigma receptors.

The dimethoxybenzamide scaffold is a key pharmacophoric element in several ligands targeting these receptors. For instance, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) residue, which contains a dimethoxy-substituted aromatic system, is present in numerous σ2 receptor ligands. researchgate.net SAR studies on benzamides linked to this residue have shown that the length of the linker between the amide and the isoquinoline (B145761) nitrogen is critical for affinity and selectivity. researchgate.net

A series of conformationally-flexible benzamide (B126) analogues have been evaluated for their affinity at D2-like dopamine (D2, D3, D4) and sigma (σ1, σ2) receptors. researchgate.net One such study identified a compound that bound with high affinity (Ki value = 2 nM) and moderate selectivity for D3 over D2 receptors. researchgate.net Further modifications to the benzamide structure, such as the introduction of different substituents, have been explored to enhance receptor affinity and selectivity. For example, altering the benzamide substituents and secondary binding fragments in some derivatives resulted in excellent D3 receptor affinities (Ki = 0.8–13.2 nM) with selectivity over the D2 receptor ranging from 22- to 180-fold. researchgate.net

Computational studies have demonstrated that the high potency of these analogs stems from interactions with a secondary binding site on the D3 receptor. researchgate.net The typical pharmacophore for high D2 receptor affinity includes an aromatic moiety, a central linker, and a cyclic amine. researchgate.net The positioning of methoxy groups is also significant; a 2,6-dimethoxy configuration has been shown to enhance binding to certain enzymes. vulcanchem.com

In a specific class of aminobutyl-benzamides, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide was identified as a highly potent and selective σ2 receptor ligand. nih.gov SAR studies on this series, where the amine ring was varied in size and the nitrogen position was altered, revealed that a constrained ring structure is key for exceptional σ2 receptor binding affinity and selectivity. nih.gov The 5-membered ring congener of this compound, in particular, showed higher selectivity for the σ2 receptor due to increased σ2 affinity and decreased σ1 affinity. nih.gov

| Compound/Derivative Class | Receptor Target(s) | Key SAR Findings | Reference(s) |

| Conformationally-flexible benzamide analogues | Dopamine D3, D2 | A specific analogue showed high affinity (Ki = 2 nM) and 30-fold selectivity for D3 over D2 receptors. | researchgate.net |

| Benzamides with altered substituents | Dopamine D3 | Alterations led to excellent D3 affinities (Ki = 0.8–13.2 nM) and high selectivity over D2 receptors. | researchgate.net |

| N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide | Plant cellulose (B213188) synthases | The 2,6-dimethoxy configuration enhances binding. | vulcanchem.com |

| 5-Bromo-N-[4-(...)-butyl)]-2,3-dimethoxybenzamide analogues | Sigma σ1, σ2 | A constrained amine ring is crucial for high σ2 affinity and selectivity. The 5-membered ring congener was highly selective. | nih.gov |

| Eticlopride-based bitopic ligands | Dopamine D2, D3 | O-alkylated analogues showed higher binding affinities than N-alkylated compounds. | researchgate.net |

In Silico Drug Discovery Approaches

In silico drug discovery utilizes computational methods to identify and optimize potential new drugs, which can significantly reduce the time and cost associated with traditional drug development. mdpi.com This approach has been applied to dimethoxybenzamide systems to explore their therapeutic potential against various diseases.

One strategy involves the use of molecular docking to predict the binding affinity of a ligand to a specific protein target. For example, from molecular docking studies, a 5-aminoanthranilic acid derivative featuring a 3′,4′-dimethoxybenzamide moiety was identified as a potential multitarget drug for metabolic syndrome. mdpi.com This compound showed high in silico affinity for targets such as PPAR-α, PPAR-γ, and HMG-CoA reductase. mdpi.com

In another study, virtual screening of phytochemicals was employed to identify potential inhibitors of the cysteine protease of the monkeypox virus. dntb.gov.uaresearchgate.netsemanticscholar.org A compound named N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide demonstrated the highest binding affinity (-6.7 kcal/mol) in this screening, suggesting it could be a template molecule for developing new antiviral drugs. dntb.gov.uaresearchgate.netsemanticscholar.org

These in silico approaches are often combined with other computational techniques. For instance, after identifying potential hits through docking, molecular dynamics simulations can be used to stabilize the protein structure and further refine the understanding of the ligand-protein interaction. nih.gov Furthermore, the pharmacokinetic properties of potential drug candidates are often predicted using computational models to assess their drug-likeness, frequently using frameworks like Lipinski's rule of five. nih.gov

| Derivative/Compound | Target(s) | In Silico Method | Key Findings | Reference(s) |

| Anthranilic acid derivative with 3′,4′-dimethoxybenzamide moiety | PPAR-α, PPAR-γ, HMG-CoA reductase | Molecular Docking | Identified as a potential multitarget drug for metabolic syndrome due to high in silico affinity. | mdpi.com |

| N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide | Cysteine Protease (Monkeypox Virus) | Virtual Screening, Molecular Docking | Showed the highest binding affinity (-6.7 kcal/mol) among screened phytochemicals. | dntb.gov.uaresearchgate.netsemanticscholar.org |

| Pyrimidine linked acyl thiourea (B124793) derivatives (e.g., N-((4,6-dimethylpyrimidin-2-yl)carbamothioyl)-3,4-dimethoxybenzamide) | α-amylase, proteinase K | Molecular Docking, ADME analysis | Docking studies were used to identify binding affinities and support SAR for enzyme inhibition. | rsc.org |

Future Research Directions

Exploration of Undiscovered Biological Activities

The biological profile of 2-amino-3,6-dimethoxybenzamide and its analogues is far from complete. While some benzamide (B126) derivatives have been investigated for activities such as antimicrobial, antioxidant, and anticancer properties, the specific potential of the this compound scaffold is an area ripe for discovery. researchgate.netresearchgate.net Future research should systematically screen this compound and its derivatives against a wide array of biological targets.

Key areas for investigation include:

Antiviral and Antimicrobial Screening: Given that some benzimidazole (B57391) derivatives of 2,6-dimethoxybenzamide (B3031262) have been studied for potential antimicrobial and antiviral activities, a broader screening of this compound against various pathogens is warranted. A study on a related compound, 2-amino-3,4-dihydroxy-5-methoxybenzamide, showed activity against Escherichia coli and Candida albicans, suggesting that similar potential may exist for this compound. researchgate.net

Enzyme Inhibition Assays: The structural motifs present in this compound suggest potential interactions with various enzymes. For instance, some benzamide derivatives are known to inhibit enzymes like acetylcholinesterase. researchgate.net A focused effort to test its inhibitory activity against a panel of clinically relevant enzymes could reveal novel therapeutic applications.

Receptor Binding Studies: The interaction of this compound with various cellular receptors is a critical area of inquiry. evitachem.com Its structural similarity to known pharmacophores suggests potential binding to G-protein coupled receptors (GPCRs) or other receptor families, which could be explored through comprehensive binding assays. nih.gov

Rational Design of Next-Generation Amino-Dimethoxybenzamide Analogues

The principles of medicinal chemistry and rational drug design offer a powerful framework for creating novel analogues of this compound with enhanced potency, selectivity, and pharmacokinetic properties. By systematically modifying the core structure, researchers can probe structure-activity relationships (SAR) and optimize the molecule for specific biological targets.

Strategies for analogue design include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core benzamide structure with different heterocyclic or carbocyclic scaffolds while maintaining key pharmacophoric features can lead to novel chemical entities with improved properties. Bioisosteric replacement of the methoxy (B1213986) or amino groups could also be explored to fine-tune electronic and steric properties.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. The this compound moiety itself could serve as a starting fragment for building more complex and active molecules.

Conformationally Restricted Analogues: Introducing conformational constraints into the molecule, for example by incorporating cyclic structures, can reduce the entropic penalty of binding to a target and potentially increase affinity and selectivity. nih.gov

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of this compound and its derivatives is a crucial aspect of its continued investigation. While several synthetic routes have been reported, the development of more efficient, scalable, and versatile methods is essential for generating a diverse library of analogues for biological testing. nih.govgoogle.com

Future synthetic research should focus on: